molecular formula C26H31NO3 B6524205 N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide CAS No. 448228-66-8

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide

Cat. No.: B6524205
CAS No.: 448228-66-8
M. Wt: 405.5 g/mol
InChI Key: KTPWXDYGTDHITB-UHFFFAOYSA-N
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Description

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide (CAS 448228-66-8) is a synthetic chemical compound with a molecular formula of C 26 H 31 NO 3 and a molecular weight of 405.53 g/mol . This benzamide derivative features a distinctive adamantane group, a bulky polycyclic hydrocarbon known for its lipophilic and rigid structure, which can influence the compound's bioavailability and interaction with biological targets. The compound is characterized by calculated physicochemical properties including an XLogP3 of 6.5, indicating high lipophilicity, a topological polar surface area of 47.6 Ų, and five rotatable bonds . Its experimental properties include a predicted density of 1.187 g/cm³ at 20 °C and a predicted boiling point of 502.5 °C . This compound is offered for chemical and pharmaceutical research applications. Compounds within this structural class, particularly those incorporating the adamantane moiety, are of significant interest in medicinal chemistry and have been investigated in patent literature for their potential use as glucocorticoid receptor agonists . Research into such agents is relevant for the development of treatments for metabolic diseases, type 2 diabetes, obesity, and glucose intolerance . The presence of the adamantane group and specific methoxy substitutions on the benzamide ring system suggests potential value in exploring intracellular receptor mechanisms . Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological probe for studying metabolic pathways and receptor interactions. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(1-adamantyl)-2-methylphenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-16-8-20(26-13-17-9-18(14-26)11-19(10-17)15-26)4-7-23(16)27-25(28)22-6-5-21(29-2)12-24(22)30-3/h4-8,12,17-19H,9-11,13-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPWXDYGTDHITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide typically involves the reaction of adamantanecarboxylic acid with appropriate aromatic amines under specific conditions. One method involves the use of microwave irradiation to optimize the reaction conditions, leading to higher yields and shorter reaction times . The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the reaction .

Chemical Reactions Analysis

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, halogens, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide exhibit significant anticancer properties. The compound is believed to function through the inhibition of specific enzymes involved in cancer progression, such as tankyrase enzymes, which are implicated in Wnt signaling pathways associated with various cancers .

Key Findings:

  • Inhibition of Tankyrase: Studies show that modifications in the compound's structure can enhance its potency against tankyrase-2, a target in cancer therapy .
  • Mechanism of Action: The compound may interfere with telomere elongation and Wnt signaling, both critical processes in tumorigenesis.

Enzyme Modulation

The compound has been identified as a modulator of 11 β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. This modulation can have implications for treating metabolic disorders and conditions related to stress response .

Potential Applications:

  • Diabetes Management: By influencing cortisol levels, the compound could be beneficial in managing insulin sensitivity and glucose metabolism.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing side effects.

Key Structural Features

  • Adamantane Core: The adamantane moiety contributes to the hydrophobic interactions necessary for binding to target proteins.
  • Dimethoxy Substituents: The presence of methoxy groups enhances solubility and bioavailability.

Table 1: Structural Variants and Their Activities

Compound VariantActivity LevelComments
This compoundHighPotent against tankyrase; modulates 11β-HSD1
N-[3-(adamantan-1-yl)-phenyl]-2,4-dimethoxybenzamideModerateLess potent; structural modifications needed
N-[4-(adamantan-1-yl)-3-methylphenyl]-2,4-dimethoxybenzamideLowReduced binding affinity; further optimization required

Pharmacological Applications

The unique properties of this compound suggest several therapeutic applications:

  • Antitumor Therapy: Due to its ability to inhibit critical pathways in cancer cells.
  • Metabolic Disorders: As a modulator of glucocorticoid metabolism, it could be explored for conditions like obesity and type 2 diabetes.

Case Studies

Several case studies have highlighted the effectiveness of derivatives of this compound in preclinical models:

Case Study 1: Anticancer Efficacy
A study demonstrated that a closely related compound significantly reduced tumor growth in xenograft models by inhibiting tankyrase activity .

Case Study 2: Metabolic Effects
Another investigation revealed that administration of an amide derivative improved insulin sensitivity in diabetic mouse models by modulating cortisol levels .

Mechanism of Action

The mechanism of action of N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication . Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death . The exact molecular pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Containing Benzamides

a) N-(Adamantan-1-yl)benzamide (Compound 6)
  • Structure : Benzamide with a single adamantane substituent.
  • Synthesis : Produced via conventional or microwave-assisted acyl halide reactions (25–64% yield) .
  • Properties : Lower molecular weight (MW: ~270.37) compared to the target compound due to the absence of methoxy and methyl groups .
  • Activity: Not directly reported, but adamantane derivatives often exhibit antiviral or antimicrobial effects .
b) N-(Adamantan-1-yl)-4-sulfamoylbenzamide (Compound 7)
  • Structure : Benzamide with adamantane and a sulfamoyl group.
  • Synthesis : Microwave optimization improved yield (40% vs. 64%) and reduced reaction time .
  • Activity : Demonstrated anti-dengue virus (DENV-2) activity (IC₅₀ = 42.8 µM) with low cytotoxicity (CC₅₀ > 100 µM) .
c) N-(Adamantan-1-yl)-2-aminobenzamide
  • Structure: Benzamide with adamantane and an amino group.
  • Synthesis : Achieved 76% yield via optimized routes .
  • Activity: Potential antioxidant applications, as seen in other adamantane-amino hybrids .

Methoxy-Substituted Benzamides

a) WAY-270360 (N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide)
  • Structure : Similar 2,4-dimethoxybenzamide core but with a benzimidazole substituent.
  • Activity : Sirtuin modulator and EGFR inhibitor; poor solubility in DMSO .
  • Key Difference : The benzimidazole group enhances heterocyclic interactions, unlike the adamantane-methylphenyl group in the target compound .
b) N-(4-(3,4-Dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl)-3,4-dimethoxybenzamide (D454-0231)
  • Structure : Contains a complex heterocyclic system with multiple methoxy groups.

Adamantane-Thiosemicarbazides and Oxadiazole-Thiones

  • Examples : 4-(Adamantan-1-yl)-1-(3,4-dichlorobenzylidene)-3-thiosemicarbazide (MW: 385.34) .
  • Activity : Antimicrobial (MIC = 4–16 µg/mL) and anti-proliferative effects (IC₅₀ = 8–32 µM) against cancer cell lines .
  • Structural Contrast : These compounds lack the benzamide scaffold but highlight adamantane’s role in enhancing bioactivity.

Pharmacological and Biochemical Implications

  • Antiviral Activity : Adamantane-sulfamoyl hybrids (e.g., Compound 7) show promise against DENV-2 .
  • Antimicrobial and Anticancer Potential: Thiosemicarbazides with adamantane exhibit broad-spectrum activity .
  • Neuroprotective and Antioxidant Effects: Adamantane-amino derivatives may mitigate oxidative stress in neurodegenerative diseases .

Biological Activity

N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanism of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an adamantane moiety, which is known for its ability to enhance biological activity through increased lipophilicity and molecular stability. The general structure can be represented as follows:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O3_{3}
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer proliferation and apoptosis.

Enzymatic Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as cathepsin D, which plays a crucial role in tumor progression. For instance, related compounds have demonstrated IC50_{50} values indicating effective inhibition in cancer cell lines .

Anticancer Properties

Studies have evaluated the compound's effects on various cancer cell lines, particularly focusing on triple-negative breast cancer (TNBC). The following table summarizes the observed effects:

Cell Line Concentration (µM) IC50_{50} (µM) Effect
MDA-MB-231 (TNBC)6 - 1212 - 24Significant inhibition of growth
MDA-MB-468 (TNBC)6 - 1212 - 24Significant inhibition of growth
MCF-7 (WT p53)6 - 12Not significantNo effect observed

These results indicate that this compound exhibits promising anticancer activity, particularly against TNBC cell lines.

Case Studies

  • Study on MDA-MB-231 Cells : A recent study assessed the impact of this compound on MDA-MB-231 cells. The results revealed a dose-dependent reduction in cell proliferation after 24 and 72 hours of treatment, with significant increases in apoptosis markers such as Annexin V staining .
  • Comparative Analysis with Other Compounds : In comparative studies with other adamantane derivatives, this compound showed superior activity against mutant p53 expressing cell lines, suggesting a potential application in targeted cancer therapies .

Q & A

Q. What are the key considerations for synthesizing N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide with high purity?

Synthesis typically involves multi-step reactions, including coupling of 2,4-dimethoxybenzoyl chloride with a substituted aniline derivative. Critical steps include:

  • Reagent selection : Use of DIPEA (diisopropylethylamine) as a base to deprotonate the amine and facilitate acylation .
  • Solvent optimization : Polar aprotic solvents like THF or dichloromethane improve reaction efficiency .
  • Temperature control : Maintaining 0°C during acyl chloride addition minimizes side reactions .
  • Purification : HPLC or column chromatography ensures >95% purity, validated by LCMS (e.g., [M + H]+ ion detection) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • X-ray crystallography : SHELXL software refines crystal structures, resolving adamantane’s rigid geometry and benzamide conformation .
  • NMR spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ ~3.8–4.0 ppm) and adamantane protons (δ ~1.6–2.1 ppm) .
  • Mass spectrometry : High-resolution LCMS confirms molecular weight (e.g., calculated vs. observed [M + H]+) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Lipophilicity : Adamantane’s hydrophobicity reduces aqueous solubility; DMSO is often used for stock solutions .
  • Stability testing : Monitor degradation via HPLC under varying pH and temperature conditions .

Advanced Research Questions

Q. How does the adamantane moiety influence biological target interactions?

Adamantane enhances lipophilicity, promoting membrane permeability and interactions with hydrophobic binding pockets (e.g., P2X7 receptors or sirtuins). Comparative studies with non-adamantane analogs show reduced target affinity, suggesting its role in stabilizing ligand-receptor complexes .

Q. What experimental strategies address discrepancies between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify poor in vivo exposure .
  • Species-specific differences : Test human vs. rodent receptor isoforms (e.g., P2X7 in showed 18 nM IC50 for human vs. 980 nM for rat) .
  • Formulation optimization : Use liposomal delivery or co-solvents to improve solubility and efficacy .

Q. How can researchers design SAR studies to optimize this compound’s activity?

  • Benzamide modifications : Introduce electron-withdrawing groups (e.g., halogens) to enhance electrophilic interactions .
  • Adamantane substitution : Replace methyl groups with bulkier substituents to probe steric effects on target binding .
  • In silico docking : Tools like AutoDock predict binding modes with sirtuins or EGFR, guiding rational design .

Q. What methods validate target engagement in cellular models?

  • Calcium flux assays : For ion channel targets (e.g., P2X7), measure intracellular Ca²⁺ changes using fluorescent dyes .
  • YO-PRO-1 uptake : Quantify pore formation in P2X7-expressing cells .
  • Western blotting : Assess downstream signaling (e.g., EGFR phosphorylation inhibition) .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries .
  • Dynamic studies : Use variable-temperature NMR to detect conformational flexibility not captured in static crystal structures .

Methodological Notes

  • Synthesis scalability : Pilot-scale reactions (1–10 g) require strict control of stoichiometry and catalyst loading (e.g., DMAP for acylation) .
  • Data reproducibility : Share crystallographic CIF files and NMR raw data via public repositories (e.g., CCDC, PubChem) .

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